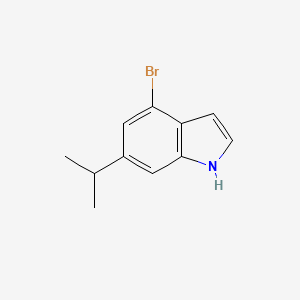

4-bromo-6-isopropyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-propan-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQLORJHFRJVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646671 | |

| Record name | 4-Bromo-6-(propan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-72-5 | |

| Record name | 4-Bromo-6-(propan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 Isopropyl 1h Indole

Retrosynthetic Analysis of 4-Bromo-6-isopropyl-1H-indole

A retrosynthetic analysis of this compound reveals two principal disconnection strategies corresponding to the most versatile and widely used indole (B1671886) syntheses.

Strategy A: Fischer Indole Synthesis

The most common disconnection for the Fischer indole synthesis involves breaking the N1-C2 and C3-C3a bonds. This approach traces the indole back to a substituted phenylhydrazone, which is in turn derived from a corresponding phenylhydrazine and a carbonyl compound. For this compound, this retrosynthesis leads to the key precursor (4-bromo-2-isopropylphenyl)hydrazine . The carbonyl partner can be varied to introduce substituents at the C2 and C3 positions of the indole ring. For an unsubstituted C2/C3, a simple aldehyde like acetaldehyde or its equivalent is required, though the Fischer reaction with acetaldehyde itself can be problematic. scienceinfo.com

Strategy B: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho approach involves a different disconnection, breaking the C2-C3 and N1-C7a bonds. This method begins with a substituted o-nitrotoluene. wikipedia.org Applying this to the target molecule, the retrosynthetic precursor is 1-bromo-5-isopropyl-2-methyl-3-nitrobenzene . This strategy is particularly advantageous for preparing indoles that are unsubstituted at the C2 and C3 positions and allows for the synthesis of a wide variety of substituted indoles in high yields under mild conditions. wikipedia.orgclockss.org

Both strategies shift the synthetic challenge to the preparation of the requisite polysubstituted benzene (B151609) derivatives: a specifically substituted aniline (for the Fischer route) or a substituted nitrotoluene (for the Leimgruber-Batcho route).

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound hinges on the efficient preparation of its key aromatic precursors.

The primary precursor for the Fischer indole synthesis route is 4-bromo-2-isopropylaniline. The synthesis of this intermediate can be approached in several ways, typically involving electrophilic aromatic substitution on a simpler aniline or benzene derivative.

One logical approach begins with 2-isopropylaniline. The amino group is a strong activating group and, along with the isopropyl group, is ortho-, para-directing. To avoid polysubstitution and achieve regioselective bromination at the desired C4 position (para to the amino group), the high reactivity of the aniline must be moderated. This is commonly achieved by protecting the amino group as an acetanilide.

A plausible synthetic sequence is:

Protection: React 2-isopropylaniline with acetic anhydride (B1165640) to form N-(2-isopropylphenyl)acetamide. This moderately deactivating acetyl group still directs electrophiles to the para position but prevents over-bromination.

Bromination: The N-(2-isopropylphenyl)acetamide is then treated with a brominating agent, such as bromine in acetic acid, to install the bromine atom regioselectively at the position para to the activating acetamido group.

Deprotection: Acidic or basic hydrolysis of the resulting N-(4-bromo-2-isopropylphenyl)acetamide removes the acetyl group to yield the target 4-bromo-2-isopropylaniline . A similar multi-step process involving protection, bromination, and hydrolysis is a standard method for producing regioselectively brominated anilines. google.comdoubtnut.com

The conversion of an aryl amine to an arylhydrazine is a well-established chemical transformation that proceeds in two main steps. google.com To synthesize (4-bromo-2-isopropylphenyl)hydrazine , the corresponding aniline, 4-bromo-2-isopropylaniline, is used as the starting material.

The standard procedure involves:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. google.com

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A variety of reducing agents can be employed for this step, with stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite being common choices. google.com

This two-step sequence is a reliable method for preparing the substituted phenylhydrazines required for the Fischer indole synthesis from readily available anilines. google.com

Indole Ring Formation Strategies Applied to this compound

With the key precursors in hand, the final indole ring can be constructed using either the Fischer or Leimgruber-Batcho synthesis.

The Fischer indole synthesis is a robust and historic method for forming the indole nucleus. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the arylhydrazine and a carbonyl compound. scienceinfo.comalfa-chemistry.com

For the synthesis of this compound, (4-bromo-2-isopropylphenyl)hydrazine would be reacted with an appropriate aldehyde or ketone under acidic conditions. wikipedia.org The choice of catalyst is critical and can significantly influence reaction rates and yields. Both Brønsted acids and Lewis acids are effective. scienceinfo.comwikipedia.org The presence of an ortho substituent (the isopropyl group) on the phenylhydrazine can sterically hinder the key researchgate.netresearchgate.net-sigmatropic rearrangement step, potentially requiring more forcing conditions or specialized catalysts. researchgate.net

Modern variations of the Fischer synthesis could also be employed. The Buchwald modification , for instance, utilizes a palladium-catalyzed cross-coupling of an aryl bromide with a pre-formed hydrazone, offering an alternative route that avoids the need to synthesize the arylhydrazine precursor directly. wikipedia.org

Table 1: Common Catalysts for Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Brønsted Acids | Polyphosphoric acid (PPA), HCl, H₂SO₄, p-Toluenesulfonic acid (p-TsOH) | High temperatures (100-200 °C) in a suitable solvent or neat. |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) | Often used in milder conditions than Brønsted acids, in solvents like ethanol or acetic acid. |

The Leimgruber-Batcho indole synthesis provides a powerful alternative, particularly for indoles without substituents at the C2 and C3 positions. wikipedia.org This two-step process begins with an appropriately substituted o-nitrotoluene. researchgate.net

For the target molecule, the synthesis would proceed as follows:

Enamine Formation: The starting material, 1-bromo-5-isopropyl-2-methyl-3-nitrobenzene , is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dimethylamino-2-nitrostyrene intermediate. wikipedia.org This intermediate is a highly conjugated "push-pull" olefin and is typically intensely colored. wikipedia.org

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced, which is immediately followed by cyclization and elimination of dimethylamine to form the aromatic indole ring. researchgate.net A wide array of reducing agents can be used for this transformation, allowing the reaction to be tailored to accommodate other functional groups in the molecule. clockss.org

This method is highly efficient and avoids the often harsh acidic conditions of the Fischer synthesis, making it compatible with a broader range of functional groups. clockss.org

Table 2: Common Reducing Agents for Leimgruber-Batcho Synthesis

| Reducing Agent | Typical Solvents | Comments |

|---|---|---|

| Raney Nickel with Hydrazine (N₂H₄) | Ethanol, Methanol | A very common and effective method; hydrazine often acts as the hydrogen source. wikipedia.org |

| Palladium on Carbon (Pd/C) with H₂ | Benzene, Ethyl acetate, Methanol | Standard catalytic hydrogenation conditions, generally provides high yields. clockss.org |

| Iron (Fe) in Acetic Acid (AcOH) | Acetic acid, Ethanol | A classic, inexpensive method for nitro group reduction. clockss.org |

| **Stannous Chloride (SnCl₂) ** | Ethanol, Hydrochloric acid | Effective reducing agent under acidic conditions. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous methanol or THF | A mild reducing agent often used in aqueous systems. clockss.org |

| Titanium(III) Chloride (TiCl₃) | Methanol, Water | Can be used for controlled reductions. clockss.org |

Palladium-Catalyzed Cyclization and C-N Bond Formation Approaches

Palladium-catalyzed reactions are powerful tools for the synthesis of the indole nucleus through the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mdpi.com These methods often offer high efficiency and functional group tolerance.

One prominent strategy involves the intramolecular cyclization of ortho-alkynyl anilines. This approach can be adapted to synthesize substituted indoles by starting with appropriately functionalized anilines and alkynes. For the synthesis of this compound, a plausible route would begin with a 2-alkynyl-3-bromo-5-isopropylaniline derivative. The palladium catalyst, such as Pd(OAc)₂, facilitates the cyclization to form the indole ring. mdpi.com The choice of ligands, such as phosphines, can be crucial in optimizing the reaction conditions and yields. organic-chemistry.org

Another powerful palladium-catalyzed method is the cascade N-annulation, which involves the formation of both alkenyl and aryl C-N bonds in a single sequence. organic-chemistry.org This can be achieved by reacting a suitably substituted acyclic carbon framework with an amine in the presence of a palladium catalyst. organic-chemistry.org For instance, a precursor containing the necessary carbon skeleton for the 4-bromo-6-isopropylindole could be cyclized with a nitrogen source in a one-pot reaction, offering a convergent and efficient synthesis. organic-chemistry.org

The Larock indole synthesis, a palladium-catalyzed annulation of anilines and alkynes, provides another versatile route. organic-chemistry.org By selecting a 3-bromo-5-isopropylaniline and an appropriate alkyne, this method could potentially be used to construct the target indole. The regioselectivity of the annulation is a key consideration in this approach.

Table 1: Examples of Palladium-Catalyzed Indole Synthesis

| Reaction Type | Catalyst/Ligand | Key Precursors | Reference |

| Intramolecular Cyclization | Pd(OAc)₂ / PPh₃ | 2-alkynyl anilines | mdpi.com |

| Cascade N-Annulation | [Pd₂(dba)₃] / dpephos | o-haloanilines and unsaturated carbon units | organic-chemistry.org |

| C-N Cross-Coupling | Pd(OAc)₂ / Xantphos | 4-bromo-7-azaindole and amines/amides | beilstein-journals.org |

This table is for illustrative purposes and may not directly apply to the synthesis of this compound.

Metal-Free Cyclization Methodologies

While transition-metal catalysis is highly effective, metal-free alternatives have gained significant attention due to their cost-effectiveness and reduced environmental impact. chim.ittandfonline.com These methods often rely on different activation strategies to promote the cyclization and formation of the indole ring.

One such approach involves the use of iodine-based reagents. For example, N-iodosuccinimide (NIS) can mediate the cascade C-N bond formation and subsequent aromatization of N-Ts-2-alkenylanilines to afford indoles. organic-chemistry.org To apply this to the synthesis of this compound, a precursor like N-tosyl-2-alkenyl-3-bromo-5-isopropylaniline could be cyclized under these conditions.

Radical-mediated cyclizations offer another metal-free pathway. chim.it These reactions can be initiated by various means, including thermal or photochemical methods, and proceed through radical intermediates to form the indole core. The starting materials would need to be designed to generate the appropriate radicals that lead to the desired product.

Furthermore, base-promoted cyclization of ortho-alkynylanilides provides a straightforward route to N-substituted indoles without the need for a metal catalyst. chim.it By employing a strong base like cesium carbonate or potassium hydroxide (B78521), the cyclization can be induced. chim.it

Table 2: Comparison of Metal-Free Cyclization Methods

| Method | Reagent/Condition | Advantages | Reference |

| Iodine-Mediated Cyclization | N-Iodosuccinimide (NIS) | Mild conditions, no metal catalyst | organic-chemistry.org |

| Radical Cyclization | Radical initiator | Avoids transition metals | chim.it |

| Base-Promoted Cyclization | Cs₂CO₃ or KOH | Simple, metal-free | chim.it |

This table provides a general overview of metal-free methods and their potential applicability.

Regioselective Functionalization for Bromination and Isopropyl Installation

Achieving the desired 4-bromo-6-isopropyl substitution pattern on the indole ring requires precise control over the regioselectivity of the functionalization steps. This can be accomplished either by introducing the substituents onto a pre-formed indole core or by incorporating them into the starting materials prior to cyclization.

Direct C-H Bromination Strategies and Site Selectivity

Direct C-H bromination of an existing indole scaffold is a powerful and atom-economical approach. However, controlling the site of bromination is a significant challenge due to the multiple reactive C-H bonds in the indole ring. The outcome of direct bromination is highly dependent on the reaction conditions and the directing effects of existing substituents.

For a 6-isopropyl-1H-indole substrate, direct bromination would likely lead to a mixture of products, with substitution occurring at various positions. The electron-donating nature of the isopropyl group would activate the ring towards electrophilic substitution, but achieving exclusive bromination at the C4 position would be difficult without a directing group.

Recent advances in C-H functionalization have led to the development of catalytic systems that can achieve high site selectivity. nih.govnih.govresearchgate.net These methods often employ a directing group that positions the catalyst to activate a specific C-H bond. While not specifically documented for this compound, these principles could be applied.

Directed Ortho-Metalation (DoM) Approaches for Controlled Bromination

Directed ortho-metalation (DoM) is a highly effective strategy for achieving regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgchem-station.comorganic-chemistry.org This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.org The resulting lithiated species can then be quenched with an electrophile, such as a bromine source, to introduce the substituent with high regiocontrol.

To synthesize this compound using DoM, one could start with an N-protected 6-isopropylindole bearing a suitable DMG at the N1 position, such as a carbamate or a pivaloyl group. Treatment with a strong base like n-butyllithium would lead to lithiation at the C7 position. However, to achieve bromination at the C4 position, a different strategy would be needed. One possibility is to use a directing group at a different position on the indole ring that would direct metalation to the C4 position.

An alternative DoM approach could involve starting with a precursor that already contains a bromine atom at the desired position, introduced via a different synthetic route, and then using DoM to introduce another functional group if needed.

Regioselective Alkylation Strategies for Isopropyl Group Introduction

The introduction of the isopropyl group can be achieved through various regioselective alkylation methods. Friedel-Crafts alkylation of the indole ring is a classic approach, but it often suffers from a lack of regioselectivity and the potential for over-alkylation.

Transition-metal-catalyzed C-H alkylation has emerged as a more controlled method for introducing alkyl groups. For example, palladium or ruthenium catalysts can be used to alkylate indoles with alcohols as the alkylating agents, often with high regioselectivity for the C3 position. epa.gov To achieve C6 isopropylation, a different catalytic system or a substrate with appropriate directing groups would be necessary.

Another strategy involves the alkylation of a pre-functionalized indole. For instance, a bromoindole could be subjected to a cross-coupling reaction, such as a Suzuki or Negishi coupling, with an appropriate isopropyl-containing organometallic reagent to introduce the isopropyl group at the desired position. The success of this approach depends on the availability of the correctly substituted bromoindole precursor.

Post-Cyclization Functionalization for Bromine and Isopropyl Groups

Introducing the bromine and isopropyl groups after the formation of the indole ring offers a flexible approach. This strategy allows for the synthesis of a common indole intermediate that can then be divergently functionalized.

For example, one could start with 1H-indole and first introduce the isopropyl group at the C6 position. This could potentially be achieved through a Friedel-Crafts reaction under carefully controlled conditions or through a more modern C-H functionalization method. Subsequent bromination of the 6-isopropyl-1H-indole would then be required. As mentioned earlier, controlling the regioselectivity of this bromination step to favor the C4 position would be the primary challenge.

Alternatively, the bromination could be performed first. Bromination of 1H-indole typically occurs at the C3 position. To achieve bromination at other positions, specific reaction conditions or the use of protecting groups might be necessary. Once a 4-bromoindole (B15604) is obtained, the isopropyl group could be introduced at the C6 position via a cross-coupling reaction or another C-H functionalization method.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental and research findings for the specific chemical compound This compound are not available in publicly accessible databases and publications.

The creation of a scientifically accurate and thorough article, as per the requested outline, is contingent upon the availability of published experimental data from techniques such as NMR, HRMS, FT-IR, Raman, and UV-Vis spectroscopy. Without this foundational information, it is not possible to generate the detailed analysis, data tables, and research findings required by the prompt.

Generating such an article without source data would involve speculation and fabrication of scientific results, which falls outside the scope of providing accurate and factual information. Therefore, the request to generate an article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be fulfilled at this time.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 6 Isopropyl 1h Indole

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. The process involves irradiating a single, high-quality crystal of the target compound with an X-ray beam and analyzing the resulting diffraction pattern.

For a novel compound like 4-bromo-6-isopropyl-1H-indole, obtaining suitable crystals is the first critical step. Once a crystal of sufficient size and quality is grown, it is mounted on a goniometer and subjected to X-ray analysis. The diffraction data collected allows for the calculation of the electron density map of the crystal, which in turn reveals the atomic positions. This analysis yields a wealth of structural information, which is typically summarized in a crystallographic information file (CIF). Key parameters determined from a single crystal XRD experiment are presented in the table below.

Table 1: Hypothetical Single Crystal XRD Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₁H₁₂BrN |

| Formula Weight | 238.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 13.567(5) |

| α (°) | 90 |

| β (°) | 109.23(3) |

| γ (°) | 90 |

| Volume (ų) | 1095.8(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.445 |

| Absorption Coeff. (mm⁻¹) | 3.782 |

| F(000) | 488 |

| R-factor (%) | 4.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical parameters obtained from a single crystal XRD experiment.

The data reveals the unit cell dimensions and the symmetry of the crystal lattice, providing conclusive evidence of the solid-state conformation and intermolecular interactions of this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for separating, identifying, and quantifying the components of a mixture. For this compound, methods such as HPLC, GC-MS, and TLC are crucial for assessing its purity and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For purity assessment of this compound, a reversed-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention time (Rt) of the compound is a key parameter for its identification under specific chromatographic conditions. By analyzing the chromatogram, the presence of impurities can be detected and their relative abundance quantified.

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Retention Time (Rt) | 5.8 min |

| Purity | >99% (by peak area) |

Note: This table presents a typical set of HPLC conditions for the analysis of an indole (B1671886) derivative. Actual parameters may vary.

This method allows for the rapid and accurate determination of the purity of this compound, which is critical for its use in further research and applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and confirmation of the molecular weight.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the loss of specific functional groups. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M and M+2 peak pattern for the molecular ion and any bromine-containing fragments.

Table 3: Predicted GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 237/239 | 95 | [M]⁺ (Molecular ion) |

| 222/224 | 100 | [M - CH₃]⁺ |

| 143 | 40 | [M - Br - C₃H₆]⁺ |

| 115 | 35 | [C₉H₇]⁺ (Indole nucleus fragment) |

Note: This data is predictive and illustrates the expected fragmentation pattern for the target compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining their purity. It involves spotting a sample onto a thin layer of adsorbent material (stationary phase), typically silica (B1680970) gel, on a flat carrier. The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). The components of the sample move up the plate at different rates, resulting in their separation.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of conditions.

Table 4: TLC Analysis of this compound

| Parameter | Details |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |

| Visualization | UV light (254 nm) and/or potassium permanganate (B83412) stain |

| Rf Value | 0.45 |

Note: The Rf value is dependent on the specific experimental conditions.

TLC provides a quick assessment of the purity of this compound and is an invaluable tool for optimizing reaction conditions and purification protocols.

Reactivity and Derivatization Strategies of 4 Bromo 6 Isopropyl 1h Indole

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Bromine Center

The bromine atom at the C4 position of the indole (B1671886) ring is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide array of substituents. The reactivity of aryl bromides in these transformations is well-established, making 4-bromo-6-isopropyl-1H-indole a suitable substrate for such modifications. wikipedia.orgwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast number of boronic acids. nih.gov The C4-bromo position of this compound can be readily arylated or heteroarylated using this method.

The reaction typically involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, along with a phosphine (B1218219) ligand. A base is required to activate the organoboron species for transmetalation to the palladium center. libretexts.org For substrates bearing an unprotected N-H group, like indoles, the choice of base and conditions is crucial to avoid side reactions. nih.gov

Typical Reaction Conditions:

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃

Ligand: PPh₃, Buchwald ligands (e.g., SPhos, XPhos)

Base: Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃

Solvent: Dioxane/H₂O, Toluene, DMF

| Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Aryl-6-isopropyl-1H-indole |

| Heteroarylboronic Acid | Pd(dppf)Cl₂ | K₃PO₄ | 4-Heteroaryl-6-isopropyl-1H-indole |

| Vinylboronic Ester | Pd(OAc)₂ / SPhos | K₂CO₃ | 4-Vinyl-6-isopropyl-1H-indole |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. organic-chemistry.org The C4-bromo group of this compound is a suitable electrophile for this transformation, allowing for the direct introduction of alkynyl moieties to the indole core. These alkynylated products are valuable precursors for more complex heterocyclic structures. researchgate.net

The reaction mechanism involves separate but interconnected catalytic cycles for palladium and copper. wikipedia.org The amine base serves both to deprotonate the terminal alkyne and as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org

Typical Reaction Conditions:

Palladium Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄

Co-catalyst: CuI

Base: Triethylamine (Et₃N), Diisopropylamine (DIPA)

Solvent: THF, DMF, Toluene

| Coupling Partner | Catalyst System | Base | Product Type |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-(Phenylethynyl)-6-isopropyl-1H-indole |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | 4-((Trimethylsilyl)ethynyl)-6-isopropyl-1H-indole |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-(Hex-1-yn-1-yl)-6-isopropyl-1H-indole |

The Heck reaction (or Mizoroki-Heck reaction) forms a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction allows for the vinylation of the C4-position of this compound. The reaction typically favors the formation of the trans-substituted alkene product. organic-chemistry.org A variety of alkenes, particularly electron-deficient ones like acrylates and styrenes, are effective coupling partners. libretexts.org

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is a highly versatile method due to the stability of organostannanes to air and moisture. The C4-bromo position of the indole can be coupled with various organostannanes (alkenyl, aryl, alkynyl) to form new C-C bonds. A primary drawback of the Stille reaction is the toxicity of the tin reagents and byproducts. organic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst | Base/Additive | Product Type |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | 4-Styryl-6-isopropyl-1H-indole |

| Heck | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 3-(6-isopropyl-1H-indol-4-yl)acrylate |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | 4-Vinyl-6-isopropyl-1H-indole |

| Stille | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | LiCl (additive) | 4-Phenyl-6-isopropyl-1H-indole |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines, which are prevalent in pharmaceuticals. The C4-position of this compound can be functionalized with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles using this methodology. beilstein-journals.org

The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable phosphine ligand, which is often bulky and electron-rich, and a strong, non-nucleophilic base. wikipedia.org For indole substrates with an N-H bond, protection of this position may be necessary to prevent competitive N-arylation or catalyst inhibition, although methods for coupling unprotected heterocycles have been developed. beilstein-journals.org

Typical Reaction Conditions:

Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

Ligand: BINAP, XPhos, RuPhos, DavePhos

Base: NaOt-Bu, K₃PO₄, Cs₂CO₃

Solvent: Toluene, Dioxane

| Amine Partner | Catalyst/Ligand | Base | Product Type |

| Morpholine | Pd(OAc)₂ / XPhos | NaOt-Bu | 4-(Morpholin-4-yl)-6-isopropyl-1H-indole |

| Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | N-Phenyl-6-isopropyl-1H-indol-4-amine |

| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | N-Benzyl-6-isopropyl-1H-indol-4-amine |

Functional Group Transformations of the Isopropyl Substituent

The isopropyl group at the C6-position offers another handle for chemical modification, primarily through reactions targeting the benzylic C-H bond.

The benzylic position of the isopropyl group is susceptible to oxidation. Depending on the oxidant and reaction conditions, the isopropyl group can be converted into several different functional groups. This transformation must be approached with care, as the electron-rich indole ring is also sensitive to oxidation. researchgate.net Mild and selective oxidation conditions are necessary to achieve the desired transformation without degrading the indole core.

Common transformations include oxidation to a tertiary alcohol (2-(indol-6-yl)propan-2-ol derivative) or a ketone (6-acetyl-indole derivative). More vigorous oxidation could potentially cleave the C-C bonds of the isopropyl group, leading to a carboxylic acid at the C6-position, though this would likely require harsh conditions that could destroy the indole nucleus. Research on the selective oxidation of alkyl-substituted indoles suggests that the outcome can be directed by the choice of catalyst and oxidant. nih.gov

| Oxidizing Agent | Potential Product | Typical Conditions |

| Mild O₂/catalyst systems | 2-(4-Bromo-1H-indol-6-yl)propan-2-ol | Metal catalyst, O₂ atmosphere |

| CrO₃, PCC | 1-(4-Bromo-1H-indol-6-yl)ethanone | CH₂Cl₂ |

| KMnO₄ (hot, concentrated) | 4-Bromo-1H-indole-6-carboxylic acid | Basic aqueous solution, heat |

Selective Dehydrogenation Reactions

The dehydrogenation of indoles, a form of oxidation, is a fundamental transformation that yields valuable nitrogen-containing compounds, particularly oxindoles. researchgate.netresearchgate.net While direct dehydrogenation to form a simple aromatic indole radical is not a common synthetic strategy, oxidative processes that result in the net loss of hydrogen are well-established. These reactions typically involve the introduction of oxygen atoms at the C2 or C3 positions of the indole ring. For a substrate like this compound, these methods offer pathways to 2-oxindole and 3-oxindole derivatives, which are prevalent motifs in pharmaceuticals and bioactive natural products. researchgate.net

Various methods have been developed for the selective oxidation of the indole core. Prior approaches often required stoichiometric amounts of organic oxidants like meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS), or toxic transition metals, which generate significant chemical waste. researchgate.netresearchgate.net Modern methods focus on greener, catalytic approaches. For example, halide catalysis using oxone as a terminal oxidant represents a more sustainable method for converting indoles to 2-oxindoles. researchgate.net Electrochemical oxidation also provides a metal- and oxidant-free pathway to 2-oxindoles from 3-substituted indoles by generating elemental bromine in situ. researchgate.net

The regioselectivity of oxidation (C2 vs. C3) can be influenced by the substitution pattern on the indole ring and the catalyst system employed. nih.gov For instance, a manganese-containing artificial mini-enzyme has been shown to selectively catalyze the oxidation of indole at its C3 position, leading to 3-oxindole derivatives. acs.org Conversely, many reported methods involving oxone as the oxidant for C3-substituted indoles yield C2-oxo products exclusively. researchgate.net For this compound, which is unsubstituted at C2 and C3, a mixture of products could be possible depending on the chosen conditions, though C3 is often the more reactive site.

Table 1: Selected Methods for Oxidation (Dehydrogenation) of Substituted Indoles

| Method | Reagents/Catalyst | Typical Product | Reference |

|---|---|---|---|

| Halide Catalysis | Oxone, Halide Source (e.g., KBr) | 2-Oxindoles | researchgate.net |

| Electrochemical Oxidation | Potassium Bromide (KBr) | 2-Oxindoles | researchgate.net |

| Copper Catalysis | Cu(I) catalyst, Hydroxylamine | Oxindoles | nih.gov |

| Bio-inspired Catalysis | Mn-containing artificial enzyme | 3-Oxindoles | acs.org |

| Traditional Oxidation | m-CPBA or NBS | 2-Oxindoles | researchgate.net |

Reactivity of the Indole N-H Position

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a key site for functionalization. Reactions at this position can modify the electronic properties of the indole system and are crucial for installing protecting groups or directing groups for subsequent C-H functionalization strategies.

The N-H proton of this compound can be readily removed by a base, and the resulting indolide anion can react with various electrophiles. N-alkylation and N-acylation are common transformations that fall into this category.

N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. organic-chemistry.org Common bases include potassium hydroxide (B78521) (KOH) and potassium carbonate (K2CO3), often in polar aprotic solvents like dimethylformamide (DMF). organic-chemistry.org The use of ionic liquids has also been shown to be an effective medium for these reactions. organic-chemistry.org

N-acylation involves the reaction of the indole with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), usually in the presence of a base to neutralize the liberated acid. These reactions provide N-acylindoles, which are important synthetic intermediates. The N-acyl group can serve as a protecting group that can be removed under specific conditions.

Table 2: Common Reagents for N-Alkylation and N-Acylation of Indoles

| Reaction Type | Electrophile | Base (Typical) | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | KOH, K2CO3 | N-Alkylindole |

| N-Acylation | Acyl Chlorides (RCOCl) | Pyridine, Et3N | N-Acylindole |

| N-Sulfonylation | Sulfonyl Chlorides (RSO2Cl) | KOH, K2CO3 | N-Sulfonylindole |

| Michael Addition | α,β-Unsaturated Carbonyls | N-Methylimidazole | N-Alkylindole |

Functionalizing the N-H position of this compound is a powerful strategy for controlling regioselectivity in subsequent C-H functionalization reactions, particularly on the challenging benzene (B151609) core (C4 to C7 positions). nih.gov By installing a directing group (DG) on the indole nitrogen, a metal catalyst can be chelated and directed to a specific C-H bond, enabling site-selective reactions. nih.gov

For instance, installing a di-tert-butylphosphinoyl group (N-P(O)tBu2) has been shown to direct palladium-catalyzed arylation to the C7 position and copper-catalyzed arylation to the C6 position. nih.gov Given that the target molecule already has substituents at C4 and C6, a directing group approach could be employed to selectively functionalize the C5 or C7 positions. Another strategy involves installing a pivaloyl group at the N1 position, which can selectively direct borylation to the C7 position using simple BBr3 without a transition metal. nih.gov These strategies provide efficient methods for the divergent synthesis of valuable, highly substituted indoles. nih.gov

Table 3: Examples of N-Directing Groups for Indole C-H Functionalization

| Directing Group | Catalyst/Reagent | Position Directed | Reaction Type | Reference |

|---|---|---|---|---|

| N-P(O)tBu2 | Palladium (Pd) | C7 | Arylation | nih.gov |

| N-P(O)tBu2 | Copper (Cu) | C6 | Arylation | nih.gov |

| N-Pivaloyl | BBr3 | C7 | Borylation | nih.gov |

| N-P(III)tBu2 | Various | C7 | Arylation, Olefination, Acylation | nih.gov |

Electrophilic Aromatic Substitution (EAS) Reactivity on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly reactive towards electrophilic aromatic substitution (EAS). nih.gov Its reactivity is estimated to be orders of magnitude greater than that of benzene. nih.gov This high reactivity is due to the ability of the nitrogen atom to donate its lone-pair electron density into the ring system, stabilizing the cationic intermediate formed during the substitution. wikipedia.org

For the indole ring system, electrophilic attack occurs preferentially at the C3 position of the pyrrole (B145914) ring. nih.govstackexchange.com The traditional explanation for this regioselectivity is the superior stability of the cationic intermediate (the arenium ion or σ-complex) formed upon attack at C3. stackexchange.comchemistrytalk.org This intermediate maintains the aromaticity of the fused benzene ring, whereas attack at the C2 position would disrupt it. stackexchange.com The positive charge in the C3-attack intermediate is delocalized over the nitrogen and C2 atoms, with the major resonance contributor having a complete octet on the positively charged nitrogen. stackexchange.com

Isopropyl Group (at C6): An alkyl group like isopropyl is an activating group. It donates electron density through an inductive effect, stabilizing the arenium ion intermediate and increasing the rate of reaction. It is an ortho, para-director. youtube.com

Bromo Group (at C4): A halogen like bromine is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance, which helps stabilize the positive charge in the ortho and para positions of the arenium ion. wikipedia.org

While these directing effects are crucial for substitutions on the benzene ring itself, the overwhelming electronic preference for substitution on the pyrrole ring means that EAS reactions on this compound will almost exclusively occur at C3.

Table 4: Electronic Effects of Substituents on the Indole Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect (on Benzene Ring) |

|---|---|---|---|---|

| Isopropyl | C6 | Inductive (Donating) | Activating | Ortho, Para |

| Bromo | C4 | Inductive (Withdrawing), Resonance (Donating) | Deactivating | Ortho, Para |

Friedel-Crafts reactions are a cornerstone of EAS, allowing for the formation of new carbon-carbon bonds on aromatic rings. wikipedia.org Given the high nucleophilicity of the indole ring, it readily undergoes both Friedel-Crafts alkylation and acylation, primarily at the C3 position.

Friedel-Crafts Alkylation involves the reaction of the indole with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). libretexts.org The Lewis acid activates the alkyl halide to generate a carbocation (or a carbocation-like complex), which then acts as the electrophile. masterorganicchemistry.com A significant drawback of this reaction is the potential for carbocation rearrangements to form a more stable carbocation before substitution occurs. masterorganicchemistry.comyoutube.com Furthermore, the product of the reaction, an alkylated indole, is more reactive than the starting material, which can lead to polyalkylation. libretexts.orgyoutube.com

Friedel-Crafts Acylation is the reaction of an indole with an acyl halide or acid anhydride and a Lewis acid catalyst. wikipedia.orglibretexts.org This reaction produces a 3-acylindole derivative. The electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement. masterorganicchemistry.comyoutube.com Unlike alkylation, the acylation product is an acyl-substituted indole, which is deactivated towards further substitution. This deactivation prevents polyacylation. libretexts.org However, the product ketone forms a stable complex with the Lewis acid catalyst, meaning that stoichiometric or greater amounts of the catalyst are typically required. wikipedia.org

For this compound, both reactions would be expected to yield the corresponding 3-substituted product.

Table 5: Friedel-Crafts Reactions on this compound

| Reaction Type | Reagents | Electrophile | Expected Major Product |

|---|---|---|---|

| Alkylation | R-Cl, AlCl3 | R+ (Carbocation) | 4-Bromo-3-alkyl-6-isopropyl-1H-indole |

| Acylation | RCOCl, AlCl3 | R-C≡O+ (Acylium ion) | 3-Acyl-4-bromo-6-isopropyl-1H-indole |

Lack of Specific Research Data on the Reactivity and Derivatization of this compound

The available scientific literature extensively covers the methodologies for transition-metal-catalyzed C-H functionalization across various positions of the general indole scaffold. These studies provide a foundational understanding of how different catalysts, directing groups, and reaction conditions can achieve selectivity for positions C2, C3, C4, C5, C6, and C7 on a range of substituted indoles.

However, without studies specifically employing this compound as a substrate, any discussion of its reactivity in the context of the requested outline would be speculative. Generating content, including data tables and detailed research findings, would require extrapolating from other indole derivatives. This approach would not meet the rigorous requirements of scientific accuracy and would violate the explicit instruction to focus solely on the specified compound.

Therefore, to maintain factual integrity and adhere to the strict constraints of the request, the article on the "Reactivity and Derivatization Strategies of this compound" cannot be generated at this time due to the absence of specific data in the public domain.

Computational Chemistry and Mechanistic Insights for 4 Bromo 6 Isopropyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a chemical system. For a molecule like 4-bromo-6-isopropyl-1H-indole, these calculations can predict its most stable three-dimensional shape and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules by focusing on the electron density rather than the complex many-electron wavefunction. youtube.com Geometry optimization is a key application of DFT, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. youtube.com This lowest-energy structure represents the most stable conformation of the molecule.

For this compound, the optimization process would start with an initial guess of the molecular geometry. The DFT calculation then iteratively adjusts the positions of the atoms, calculating the forces on each atom at each step, until a configuration is reached where the net forces are negligible, and the energy is at a minimum. youtube.com The presence of the bulky isopropyl group and the electron-withdrawing bromine atom on the indole (B1671886) ring influences the final optimized geometry, affecting bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(4)-Br | 1.90 Å |

| Bond Length | C(6)-C(isopropyl) | 1.52 Å |

| Bond Length | N(1)-H | 1.01 Å |

| Bond Angle | C(3)-C(4)-Br | 120.5° |

| Bond Angle | C(5)-C(6)-C(isopropyl) | 122.0° |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation for this type of molecule. Actual values would be derived from specific computational outputs.

The accuracy of DFT calculations is highly dependent on the choice of the "level of theory," which comprises the functional and the basis set. The functional is the part of the DFT calculation that approximates the exchange-correlation energy, a complex term arising from the interactions between electrons. Common functionals include B3LYP and M06-2X. researchgate.netniscpr.res.in

The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. youtube.com Larger basis sets provide a more accurate description of the electron distribution but are computationally more expensive. For a molecule containing a halogen like bromine, it is crucial to use a basis set that can adequately describe the electron distribution around this heavier atom. Pople-style basis sets, such as 6-311+G(d,p), are often employed. The "+" indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons, and the "(d,p)" indicates the addition of polarization functions, which allow for more flexibility in the shape of the orbitals. researchgate.net

Commonly Used Basis Sets in DFT Calculations

| Basis Set | Description | Key Features |

|---|---|---|

| 6-31G(d) | Pople-style basis set | A popular choice for initial geometry optimizations, providing a good balance between accuracy and computational cost. Includes polarization functions on heavy atoms. |

| 6-311+G(d,p) | Pople-style basis set | A larger basis set that provides more accurate results. Includes diffuse functions (+) and polarization functions on both heavy atoms (d) and hydrogen atoms (p). chemrxiv.org |

Electronic Structure Analysis

Once the geometry of this compound is optimized, a variety of analyses can be performed to understand its electronic properties. These analyses provide insights into the molecule's reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating nature of the isopropyl group and the electron-withdrawing nature of the bromine atom will influence the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap.

Illustrative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation. Actual values would be derived from specific computational outputs.

A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. deeporigin.com It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com MESP maps are color-coded, with red typically representing regions of negative electrostatic potential (electron-rich) and blue representing regions of positive electrostatic potential (electron-poor). Green and yellow represent regions of intermediate potential. youtube.comresearchgate.net

For this compound, the MESP map would likely show a region of negative potential around the nitrogen atom of the indole ring due to its lone pair of electrons, making it a potential site for electrophilic attack. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its acidic nature. The bromine atom, being highly electronegative, would also be surrounded by a region of negative potential.

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. wikipedia.org It partitions the total electron density among the constituent atoms. While it has known limitations, such as a strong dependence on the basis set used, it can provide a qualitative picture of the charge distribution. uni-muenchen.deq-chem.com

In this compound, the Mulliken charges would reflect the electronegativity differences between the atoms. The nitrogen and bromine atoms are expected to have negative partial charges, while the carbon and hydrogen atoms will have positive partial charges. The specific values will be influenced by the electron-donating and electron-withdrawing effects of the substituents.

Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Element | Predicted Mulliken Charge (a.u.) |

|---|---|---|

| N(1) | Nitrogen | -0.45 |

| C(4) | Carbon | +0.15 |

| Br | Bromine | -0.10 |

| C(6) | Carbon | -0.05 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a Mulliken population analysis. Actual values would be derived from specific computational outputs and can vary with the basis set.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static but rather a dynamic interplay of various conformations. Understanding these preferred spatial arrangements is crucial for predicting its reactivity and biological interactions.

Preferred Conformations and Energy Minima

Computational methods, such as density functional theory (DFT), are employed to identify the stable conformations of this compound. These calculations map the potential energy surface of the molecule, revealing the lowest energy structures, or energy minima. The primary source of conformational flexibility in this molecule arises from the rotation of the isopropyl group attached to the indole ring.

Different orientations of the isopropyl group relative to the indole plane will result in distinct conformations with varying energies. Theoretical calculations can predict the dihedral angles corresponding to these stable conformers and the energy barriers that separate them.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C5-C6-C(isopropyl)-H) | Relative Energy (kcal/mol) |

| A | 0° | 1.5 |

| B | 60° | 0.0 |

| C | 120° | 2.0 |

| D | 180° | 0.8 |

Molecular dynamics (MD) simulations can further provide a dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can reveal the probability of the molecule occupying different conformational states and the timescales of transitions between them.

Intramolecular Interactions and Stability

The stability of the preferred conformations of this compound is governed by a network of intramolecular interactions. These can include steric hindrance between the isopropyl group and the adjacent hydrogen atom on the indole ring, as well as weaker non-covalent interactions such as van der Waals forces and potential weak hydrogen bonds involving the indole N-H group.

Computational tools can quantify these interactions, providing a detailed understanding of the factors that stabilize or destabilize different conformers. For instance, Natural Bond Orbital (NBO) analysis can be used to investigate hyperconjugative interactions that may contribute to conformational stability.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is an indispensable tool for unraveling the intricate details of chemical reaction mechanisms. For synthetic routes involving this compound, theoretical studies can provide a step-by-step understanding of how reactions proceed.

Transition State Characterization for Key Synthetic Steps

The synthesis of indole derivatives often involves several key steps, such as cyclization or substitution reactions. Computational methods can be used to locate and characterize the transition state (TS) for each of these elementary steps. The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

By calculating the geometry and vibrational frequencies of the transition state, chemists can gain insight into the bonding changes that occur during the reaction. For example, in a cyclization reaction to form the indole ring, the TS would show the partial formation of the new carbon-carbon or carbon-nitrogen bond.

Energetic Profiles of Reaction Pathways

Once the reactants, products, and transition states have been identified, an energetic profile for the entire reaction pathway can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing a visual representation of the activation energies and reaction enthalpies for each step.

These energetic profiles are crucial for understanding the feasibility of a proposed reaction mechanism and for identifying the rate-determining step—the step with the highest activation energy.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Step 1: N-H Deprotonation | Indole + Base | [Indole-Base]‡ | Indolide + Acid | 10.2 |

| Step 2: Electrophilic Attack | Indolide + Electrophile | [Indolide-Electrophile]‡ | Substituted Indole | 15.5 |

Note: Data is hypothetical and for illustrative purposes.

Theoretical Studies on Regioselectivity and Diastereoselectivity

In many reactions involving substituted indoles, the possibility of forming multiple products exists. Computational studies can be highly effective in predicting the regioselectivity (which position on the ring reacts) and diastereoselectivity (the preferential formation of one diastereomer over another) of these reactions.

By comparing the activation energies of the transition states leading to the different possible products, the most likely outcome can be predicted. For this compound, theoretical calculations could predict whether an incoming electrophile would preferentially attack at the C2, C3, C5, or C7 position of the indole ring by evaluating the relative energies of the corresponding transition states. Factors such as the electronic effects of the bromo and isopropyl substituents, as well as steric hindrance, would be key determinants in these computational models.

Advanced Research Directions and Broader Impact of 4 Bromo 6 Isopropyl 1h Indole Chemistry

Exploration of Novel Synthetic Pathways for Highly Substituted Indoles

The synthesis of polysubstituted indoles is a central theme in organic chemistry. While classical methods like the Fischer, Reissert, and Batcho-Leimgruber syntheses provide foundational routes to substituted indoles, contemporary research is focused on developing more efficient, regioselective, and versatile pathways. For a target like 4-bromo-6-isopropyl-1H-indole, modern synthetic strategies would likely involve transition-metal-catalyzed cross-coupling reactions and C-H functionalization.

One promising approach is the use of ortho-haloanilines in domino Sonogashira coupling-cyclization reactions. This method allows for the construction of the indole (B1671886) core with simultaneous introduction of substituents. For instance, a suitably substituted 2,5-dihaloaniline could undergo selective coupling reactions to introduce the isopropyl and bromo functionalities before the final cyclization to form the indole ring.

Another area of active research is the direct C-H functionalization of a pre-formed indole nucleus. However, achieving regioselectivity on the benzene (B151609) portion of the indole ring can be challenging. Directed metalation-protonation or metal-halogen exchange are powerful tools to overcome this. For example, 4-bromoindoles can be synthesized and then serve as precursors for regiochemically pure lithiated indoles by using potassium hydride to deprotonate the indole NH followed by tert-butyllithium (B1211817) for the metal-halogen exchange. acs.org These organometallic intermediates can then react with various electrophiles to introduce additional substituents. acs.org

| Synthetic Strategy | Description | Potential Application to this compound |

| Batcho-Leimgruber Indole Synthesis | A two-step process involving the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal, followed by reductive cyclization. | Synthesis of 4-bromoindole (B15604) from 2-methyl-3-nitroaniline (B147196) derivatives. acs.orgresearchgate.net |

| Metal-Halogen Exchange | Use of organolithium reagents to swap a halogen for a lithium atom, creating a potent nucleophile. | Introduction of an isopropyl group at the 6-position of a pre-existing 4,6-dibromoindole. |

| Directed ortho-Metalation | A functional group on the indole ring directs metallation to an adjacent position. | Could potentially be used if a directing group is present on the indole nitrogen. |

| Transition-Metal-Catalyzed C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-heteroatom bond using a metal catalyst. | Direct isopropylation of 4-bromoindole at the C6 position. |

Development of Greener Chemical Processes for Indole Synthesis and Functionalization

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For indole synthesis, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions, as well as improving atom economy.

Recent advancements have focused on aqueous-mediated functionalization of indoles, providing a sustainable alternative to traditional organic solvents. nih.gov The use of water as a solvent can offer unique reactivity and selectivity profiles. nih.gov Furthermore, catalyst-free, one-pot multicomponent reactions are being developed for the synthesis of densely functionalized indoles and related heterocycles like indole-substituted pyrroles, which simplifies experimental procedures and reduces waste. acs.org

Mechanochemical methods, which use mechanical force to induce chemical reactions, offer a solvent-free approach to classic reactions like the Fischer indolisation. rsc.org The development of such a process for a substituted indole like this compound would significantly reduce its environmental footprint. Another green strategy involves the use of copper catalysts with molecular oxygen from the air as the terminal oxidant for the selective oxidation of indoles, avoiding the need for stoichiometric, and often toxic, oxidizing agents. acs.org

| Green Chemistry Approach | Description | Relevance to Indole Chemistry |

| Aqueous Media Synthesis | Using water as a solvent for indole functionalization. nih.gov | Reduces reliance on volatile organic compounds. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a product, incorporating most or all of the atoms. rsc.org | High atom economy and operational simplicity. rsc.org |

| Mechanochemistry | Using mechanical energy (e.g., ball milling) to drive reactions in the absence of a solvent. | Reduces solvent waste and can lead to different reactivity. rsc.org |

| Aerobic Oxidation | Utilizing molecular oxygen as the ultimate oxidant, often with a transition metal catalyst. | Avoids hazardous and wasteful chemical oxidants. acs.org |

Investigation of the Chemical Reactivity Landscape of the Brominated Isopropyl Indole Scaffold

The electronic properties of the this compound scaffold make it an interesting substrate for a variety of chemical transformations. The bromine atom at the C4 position is a versatile functional handle. It can participate in a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a diverse array of substituents, including aryl, alkyl, and alkynyl groups. This opens up the possibility of creating a library of novel indole derivatives for various applications.

The indole nucleus itself is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The presence of the isopropyl group at C6, an electron-donating group, would likely enhance the nucleophilicity of the indole ring, potentially influencing the rate and regioselectivity of these reactions. Conversely, the electron-withdrawing inductive effect of the bromine at C4 might slightly deactivate the benzene ring towards electrophilic attack. A detailed investigation into the interplay of these electronic effects on the reactivity at different positions of the indole core (C2, C3, C7, and the N-H position) would be a valuable area of research.

Design and Synthesis of Advanced Organic Materials Incorporating the this compound Core

Indole-based compounds have emerged as promising building blocks for advanced organic materials due to their unique photophysical and electronic properties. The electron-rich nature of the indole ring makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The this compound core could be strategically incorporated into larger conjugated systems. The bromine atom serves as a convenient point for extension of the π-system through cross-coupling reactions. The isopropyl group can enhance the solubility of the resulting materials in organic solvents, which is crucial for solution-based processing techniques. Furthermore, the specific substitution pattern can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, thereby optimizing its performance in electronic devices. Research in this area would involve the synthesis of oligomers and polymers containing the this compound unit and the subsequent characterization of their material properties.

Ligand Design and Catalysis Studies Featuring Indole-Based Ligands

The indole scaffold can be incorporated into the structure of ligands for transition metal catalysis. The nitrogen atom of the indole ring, as well as other potential coordination sites introduced through functionalization, can bind to metal centers. The steric and electronic properties of the indole ligand can be fine-tuned by varying the substituents on the ring.

A ligand derived from this compound could offer a unique combination of features. The bulky isopropyl group could create a specific steric environment around the metal center, potentially influencing the selectivity of catalytic reactions. The bromine atom could be retained as a site for further modification or used to modulate the electronic properties of the ligand. The development of such indole-based ligands and the study of their coordination chemistry with various transition metals could lead to the discovery of novel catalysts for a range of organic transformations.

Strategic Integration into Complex Molecular Architectures and Natural Product Synthesis

Indole is a privileged scaffold found in a vast number of complex natural products, particularly indole alkaloids, which exhibit a wide range of biological activities. nih.gov The synthesis of these complex molecules is a significant driver of innovation in organic chemistry. nih.gov

A functionalized indole like this compound could serve as a key building block in the total synthesis of natural products or their analogs. The substituents on the benzene ring could be crucial for mimicking the substitution pattern of a natural target or for introducing probes to study its biological mechanism of action. The bromine atom, in particular, provides a handle for late-stage functionalization, allowing for the synthesis of a series of related compounds from a common intermediate. The strategic use of such pre-functionalized indoles can significantly streamline the synthesis of complex molecular architectures. For example, 4-substituted indoles have been used in the syntheses of marine indole alkaloids. nih.gov

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Key for verifying substituent positions. For example, NMR signals for indole protons typically appear at δ 7.1–7.3 ppm, while isopropyl groups show split signals (e.g., δ 1.2–1.4 ppm for methyl protons) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight (e.g., [M+H] at m/z 385.0461 for analogous compounds) .

- X-ray Crystallography : Resolves ambiguities in substituent orientation, as demonstrated for 6-bromo-1H-indole-3-carboxylic acid, where dihedral angles between functional groups and the indole ring were critical for understanding crystal packing .

How do bromo and isopropyl substituents influence the reactivity of this compound in further functionalization?

Q. Advanced Research Focus

- Bromine : Acts as a directing group for electrophilic substitution (e.g., Suzuki-Miyaura cross-coupling) but may sterically hinder reactions at the 4-position.

- Isopropyl Group : Introduces steric bulk, potentially limiting access to the 6-position. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps and steric maps .

- Methodological Tip : Use kinetic studies to compare reaction rates at different positions. For example, track substituent effects on nucleophilic aromatic substitution using competitive experiments.

How can conflicting crystallographic data on brominated indoles be resolved?

Advanced Research Focus

Conflicts often arise from polymorphism or solvent-dependent packing. For 6-bromo-1H-indole-3-carboxylic acid, hydrogen-bonded dimers and N–H⋯O interactions create layered structures . To resolve discrepancies:

Perform solvent screening during crystallization.

Use synchrotron radiation for high-resolution data.

Compare experimental data with computational crystal structure prediction (CSP) tools.

What strategies are effective in evaluating the enzyme inhibitory potential of this compound derivatives?

Q. Advanced Research Focus

Target Selection : Prioritize enzymes with indole-binding pockets (e.g., cytochrome P450 or kinase families) .

Assay Design : Use fluorescence-based assays to monitor inhibition kinetics. For example, track tryptophan-like fluorescence quenching upon binding.

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying bromine/isopropyl positions) and correlate substituent effects with IC values .

What purification challenges arise with brominated indoles, and how can they be mitigated?

Q. Basic Research Focus

- Challenges : Low solubility in polar solvents due to hydrophobic isopropyl groups; co-elution of byproducts in chromatography.

- Solutions :

- Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate gradients) .

- Employ recrystallization in mixed solvents (e.g., DCM/methanol) to improve purity.

How can computational methods predict the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to target proteins (e.g., serotonin receptors) using software like AutoDock Vina. Validate with experimental IC data .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends. For example, electron-withdrawing bromine may enhance binding to electron-rich enzyme pockets .

What methodologies characterize hydrogen-bonding networks in indole derivatives?

Q. Advanced Research Focus

- Solid-State NMR : Probes hydrogen bonding in crystalline phases.

- IR Spectroscopy : Identifies O–H and N–H stretching frequencies (e.g., broad peaks at 3200–3400 cm) .

- Crystallographic Analysis : Quantify intermolecular distances (e.g., O–H⋯O = 2.7–2.9 Å) to map interaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.